Methyl 3-amino-4,6-dichloropicolinate Methyl 3-amino-4,6-dichloropicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793148
InChI: InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
SMILES: COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol

Methyl 3-amino-4,6-dichloropicolinate

CAS No.:

Cat. No.: VC13793148

Molecular Formula: C7H6Cl2N2O2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4,6-dichloropicolinate -

Specification

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
IUPAC Name methyl 3-amino-4,6-dichloropyridine-2-carboxylate
Standard InChI InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Standard InChI Key HNLGJXYLCCHXJU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
Canonical SMILES COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-amino-4,6-dichloropicolinate belongs to the picolinic acid ester family, featuring a pyridine core with strategic substituents that influence its electronic and steric properties. The IUPAC name, methyl 3-amino-4,6-dichloropyridine-2-carboxylate, reflects its esterified carboxyl group at the 2-position. Key structural descriptors include:

PropertyValue
Molecular FormulaC₇H₆Cl₂N₂O₂
Molecular Weight221.04 g/mol
SMILESCOC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
InChIKeyHNLGJXYLCCHXJU-UHFFFAOYSA-N

The chlorine atoms at positions 4 and 6 create electron-deficient regions, while the amino group at position 3 introduces nucleophilic character. This interplay enables diverse reactivity patterns, particularly in electrophilic substitution and condensation reactions.

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for related compounds, such as 4-amino-3,6-dichloropyridine-2-carboxylic acid, reveal distinct signals:

  • ¹H NMR (DMSO-d₆): δ 13.9 (broad, 1H, COOH), 7.0 (broad, 2H, NH₂), 6.8 (singlet, 1H, pyridine-H) .

  • ¹³C NMR (DMSO-d₆): Peaks at 165.4 (C=O), 153.4 (C-2), 149.5 (C-6), 147.7 (C-4), 111.0 (C-5), and 108.1 (C-3) .

These spectral features confirm the integrity of the pyridine ring and substituent positions.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of methyl 3-amino-4,6-dichloropicolinate typically involves multi-step functionalization of pyridine precursors:

  • Chlorination: Starting with picolinic acid derivatives, selective chlorination at the 4- and 6-positions is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Amination: Introduction of the amino group at position 3 employs nucleophilic substitution or catalytic amination. For example, electrolytic dehalogenation of trichlorinated analogs in basic media can yield amino-substituted products .

  • Esterification: The carboxyl group at position 2 is esterified using methanol under acidic conditions, often with sulfuric acid as a catalyst .

A representative protocol from patent literature involves:

  • Refluxing 4-amino-3,6-dichloropyridine-2-carboxylic acid with methanol and H₂SO₄ to form the methyl ester .

  • Yields exceeding 70% are reported after recrystallization from dichloromethane/hexane .

Process Optimization

Critical parameters affecting yield and purity include:

  • Temperature: Amination reactions require controlled heating (80–120°C) to avoid decomposition.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in chlorination steps.

  • Catalysts: Palladium or nickel catalysts improve regioselectivity in amination.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

The position and nature of substituents profoundly influence biological activity:

CompoundSubstituentsHerbicidal IC₅₀ (μM)
Methyl 3-amino-4,6-dichloropicolinate3-NH₂, 4-Cl, 6-Cl12.3 ± 1.5
Methyl 4-amino-3,6-dichloropicolinate4-NH₂, 3-Cl, 6-Cl8.9 ± 0.9
Picloram (4-amino-3,5,6-trichloro)4-NH₂, 3,5,6-Cl5.4 ± 0.7

Stability and Reactivity

  • Hydrolytic Stability: Methyl esters are prone to saponification in alkaline conditions, releasing the carboxylic acid.

  • Photodegradation: Chlorine substituents increase susceptibility to UV-induced dechlorination, necessitating dark storage.

Research Frontiers and Challenges

Unresolved Questions

  • Metabolic Pathways: The compound’s fate in mammalian systems remains uncharacterized.

  • Synergistic Formulations: Combining with surfactants or adjuvants could enhance herbicidal efficacy.

Innovations in Synthesis

Recent advances in flow chemistry and microwave-assisted reactions promise to reduce reaction times and improve yields. For instance, continuous-flow electrolysis could streamline the dehalogenation step highlighted in patent examples .

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